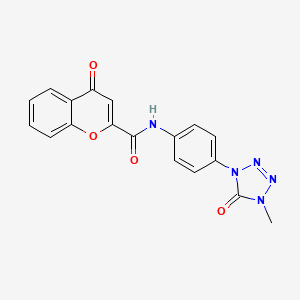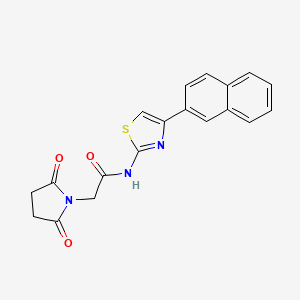![molecular formula C18H26N4O5S2 B2777921 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 745791-53-1](/img/structure/B2777921.png)
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the CAS number 745791-53-1, is a chemical with the molecular formula C18H26N4O5S2 . It has a molecular weight of 442.55 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(O)CSC1=NN=C(C2=CC=CC(S(=O)(N(CC)CC)=O)=C2)N1C©COC . This indicates that the compound contains a triazole ring, a phenyl ring, and a sulfamoyl group, among other functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.55 . Other physical and chemical properties such as boiling point and melting point are not available .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The synthesis and investigation of the chemical properties of 1,2,4-triazole derivatives, including those similar to the queried compound, highlight their potential for biological activity and the development of pharmaceuticals. For instance, the study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids demonstrates the influence of substituents on the acidity of these compounds, suggesting their enhanced absorption in acidic environments like the stomach, which could be beneficial for oral drug formulations (Kaplaushenko, 2014).
Photophysical Properties
Triazole derivatives, as seen in the synthesis of N-2-Aryl-1,2,3-Triazoles, exhibit unique photophysical properties, making them promising candidates for blue emitting fluorophores. These compounds show potential applications in materials science, particularly in the development of fluorescent materials for imaging and sensing technologies (Padalkar et al., 2015).
Antimicrobial and Antiulcer Activities
The antimicrobial and antiulcer activities of 1,2,4-triazole derivatives have been explored, indicating their pharmaceutical relevance. For example, derivatives have shown significant antibacterial and antifungal effects, suggesting their potential as novel antimicrobial agents. Additionally, the enhancement of antiulcer activity upon modification of these compounds provides a basis for the development of new treatments for ulcerative conditions (Subudhi et al., 2009).
Environmental Applications
The identification of phototransformation products of pesticides, similar to the compound , through advanced mass spectrometry techniques, highlights the environmental relevance of studying these chemicals. Understanding their degradation pathways can inform the development of better environmental monitoring and remediation strategies (Peschka et al., 2007).
Propiedades
IUPAC Name |
2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-5-21(6-2)29(25,26)15-9-7-8-14(10-15)17-19-20-18(28-12-16(23)24)22(17)13(3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRITDPLUROQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(N2C(C)COC)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

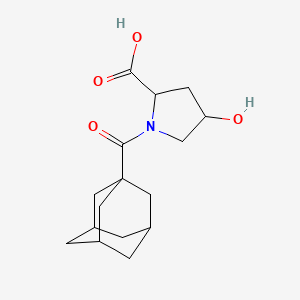
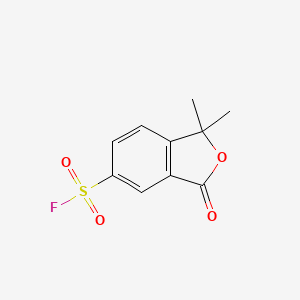
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
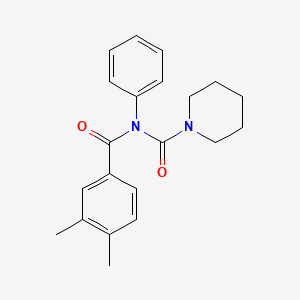
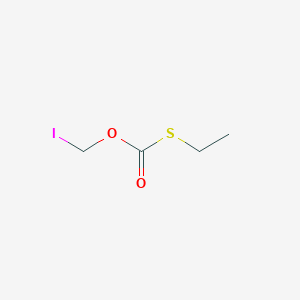
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
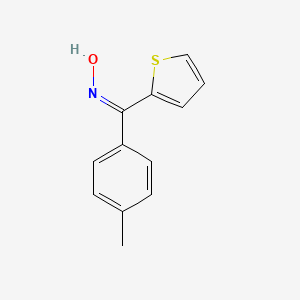
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
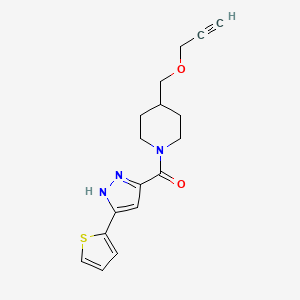
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
